Propagermanium

Description

Properties

IUPAC Name |

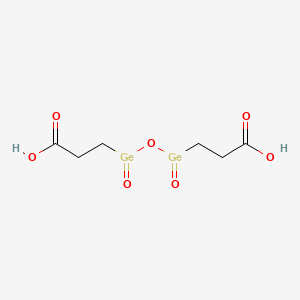

3-[[2-carboxyethyl(oxo)germyl]oxy-oxogermyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10Ge2O7/c9-5(10)1-3-7(13)15-8(14)4-2-6(11)12/h1-4H2,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEABSBMNTNXEJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C[Ge](=O)O[Ge](=O)CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10Ge2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9065316 | |

| Record name | Carboxyethylgermanium sesquioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9065316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12758-40-6, 126595-07-1 | |

| Record name | Carboxyethylgermanium sesquioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12758-40-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propagermanium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126595-07-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propagermanium [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012758406 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 12758-40-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=267004 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanoic acid, 3,3'-(1,3-dioxo-1,3-digermoxanediyl)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Carboxyethylgermanium sesquioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9065316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3'-(1,3-dioxo-1,3-digermoxanediyl)dipropionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.533 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Propagermanium: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propagermanium, also known as bis(2-carboxyethylgermanium) sesquioxide or Ge-132, is a water-soluble, polymeric organogermanium compound.[1][2] First synthesized in 1967 at the Asai Germanium Research Institute in Japan, it has garnered significant interest for its immunomodulatory and anti-inflammatory properties.[1][2] Notably, this compound is approved in Japan for the treatment of chronic hepatitis B.[3] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, mechanism of action, and the experimental methodologies used to characterize its biological activity.

Chemical Structure and Identification

This compound is a polymer with the general formula ((HOOCCH2CH2Ge)2O3)n.[1] Its polymeric nature is characterized by a ladder-shaped structure of concatenated eight-membered rings composed of Ge-O bonds.[4]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 3-[[2-carboxyethyl(oxo)germyl]oxy-oxogermyl]propanoic acid |

| Chemical Formula | C6H10Ge2O7 |

| Molecular Weight | 339.42 g/mol |

| CAS Number | 12758-40-6 |

| SMILES | O=C(O)CC--INVALID-LINK--O--INVALID-LINK--CCC(=O)O |

| InChI | InChI=1S/C6H10Ge2O7/c9-5(10)1-3-7(13)15-8(14)4-2-6(11)12/h1-4H2,(H,9,10)(H,11,12) |

| Synonyms | Proxigermanium, Ge-132, Germanium sesquioxide, 2-carboxyethylgermasesquioxane, SK-818, Bis(2-carboxyethylgermanium) sesquioxide |

Physicochemical Properties

This compound exists as a colorless, crystalline powder with a slightly acidic taste and no odor.[1] Its stability and solubility are key characteristics for its formulation and biological activity.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Melting Point | 270°C (decomposes)[1] |

| Solubility | Water: 1.09% at 20°C; Very soluble in water under alkaline conditions (>10% at pH 7.4)[1] |

| Insoluble or very slightly soluble in most organic solvents[1] | |

| pKa | 3.6[1] |

| Stability | Stable in aqueous solutions at pH 2-12.[1] At pH 7.4, it does not decompose at 110°C for 5 minutes.[1] |

Mechanism of Action: Immunomodulation and CCR2 Antagonism

The primary mechanism of action of this compound is the antagonism of the C-C chemokine receptor type 2 (CCR2). This receptor and its ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), play a crucial role in the recruitment of monocytes and macrophages to sites of inflammation.[5]

By inhibiting the CCL2/CCR2 signaling pathway, this compound effectively suppresses the chemotaxis of monocytes and macrophages, thereby reducing inflammatory cell infiltration into tissues. This action is believed to be mediated through an interaction with glycosylphosphatidylinositol (GPI)-anchored proteins associated with the CCR2 receptor.

Furthermore, this compound has been shown to modulate the immune system by:

-

Inducing Interferon-gamma (IFN-γ) production: This cytokine is vital for both innate and adaptive immunity against viral infections and for tumor surveillance.[3]

-

Activating Natural Killer (NK) cells and cytotoxic T-lymphocytes (CTLs): This is a key component of its therapeutic effect in chronic hepatitis B, aiding in the clearance of virus-infected cells.

-

Shifting macrophage polarization: It promotes a shift from a pro-inflammatory (M1) to an anti-inflammatory (M2) phenotype.[6]

Experimental Protocols

Disclaimer: The following protocols are summaries based on available literature and are intended to provide a conceptual framework. Researchers should consult detailed original publications and optimize these methods for their specific experimental conditions.

Synthesis and Characterization

The synthesis of this compound was first reported in 1967.[2] Generally, it involves the reaction of a germanium-containing compound with a reducing agent.[7] Purification of the resulting germane is a critical step to remove impurities such as higher-order germanes and chlorogermanes.[7]

Characterization Methods:

-

X-Ray Crystallography: This technique is essential for determining the three-dimensional atomic and molecular structure of the crystalline form of this compound.[8][9] A suitable crystal is exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to calculate the electron density map and refine the molecular structure.[9]

-

Spectroscopy (FTIR, Raman, NMR): These methods are used to confirm the chemical structure and purity of the synthesized compound.

In Vitro CCR2 Antagonism Assays

5.2.1 CCR2 Binding Assay (Competitive Radioligand Binding)

This assay measures the ability of this compound to compete with a radiolabeled ligand for binding to the CCR2 receptor.

-

Cell Line: HEK293 cells stably expressing human CCR2b.

-

Radioligand: [125I]-CCL2.

-

Procedure Outline:

-

Prepare cell membrane fractions from CCR2b-expressing HEK293 cells.

-

In a 96-well filter plate, incubate the cell membranes with a fixed concentration of [125I]-CCL2 and varying concentrations of this compound.

-

After incubation to reach equilibrium, rapidly filter the contents and wash the filters to separate bound from free radioligand.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

-

5.2.2 Chemotaxis Assay (Transwell Migration Assay)

This assay assesses the functional ability of this compound to inhibit the migration of cells towards a chemoattractant (CCL2).[10]

-

Cell Line: Human monocytic cell line (e.g., THP-1) or primary human monocytes.[10][11]

-

Chemoattractant: Recombinant human CCL2 (MCP-1).[11]

-

Procedure Outline:

-

Culture and label THP-1 cells with a fluorescent dye (e.g., Calcein-AM).

-

Pre-incubate the labeled cells with various concentrations of this compound.

-

Add a solution containing CCL2 to the lower chamber of a Transwell plate.

-

Add the pre-treated cell suspension to the upper chamber (insert).

-

Incubate the plate to allow for cell migration through the porous membrane.

-

Quantify the number of migrated cells by measuring the fluorescence in the lower chamber or by fixing, staining, and counting the cells on the underside of the membrane.

-

In Vivo Models of Inflammation

Animal models are crucial for evaluating the anti-inflammatory efficacy of this compound in a physiological context.

-

Animal Model: Diet-induced obese (DIO) mice or db/db mice for studies related to metabolic inflammation.[2] Porcine models have been used to study arteriosclerosis.[12]

-

Procedure Outline (General):

-

Induce the inflammatory condition in the animal model (e.g., high-fat diet for DIO mice).

-

Divide the animals into control and treatment groups.

-

Administer this compound orally to the treatment group at a specified dosage and frequency.[12]

-

Monitor relevant physiological and biochemical parameters throughout the study (e.g., blood glucose, insulin levels, body weight).

-

At the end of the study, collect tissues of interest (e.g., adipose tissue, liver, arteries) for analysis.

-

Perform histological analysis to assess tissue morphology and inflammation.

-

Conduct molecular analyses (e.g., qPCR, Western blotting, ELISA) to measure the expression of inflammatory markers.

-

Macrophage Polarization Assay

This assay determines the effect of this compound on the differentiation of macrophages into M1 or M2 phenotypes.

-

Cell Source: Mouse bone marrow-derived macrophages (BMDMs) or a macrophage cell line (e.g., RAW 264.7).

-

Polarizing Conditions:

-

M1 Polarization: IFN-γ and LPS.

-

M2 Polarization: IL-4 or IL-10.

-

-

Procedure Outline:

-

Isolate and culture BMDMs or seed RAW 264.7 cells.

-

Treat the cells with this compound in the presence of M1 or M2 polarizing cytokines.

-

After a suitable incubation period, analyze macrophage polarization using:

-

Flow Cytometry: Stain cells with fluorescently labeled antibodies against M1 (e.g., CD86) and M2 (e.g., CD206) surface markers.[6]

-

qPCR: Measure the mRNA expression of M1 (e.g., iNOS, TNF-α) and M2 (e.g., Arginase-1, Ym1) marker genes.

-

ELISA: Quantify the secretion of M1 (e.g., TNF-α, IL-6) and M2 (e.g., IL-10) cytokines in the culture supernatant.

-

-

Pharmacokinetic Studies

These studies evaluate the absorption, distribution, metabolism, and excretion (ADME) of this compound in vivo.

-

Animal Model: Typically rats or mice.[13]

-

Procedure Outline:

-

Administer a single dose of this compound via the intended clinical route (e.g., oral gavage).

-

Collect blood samples at various time points post-administration.

-

Process the blood to obtain plasma or serum.

-

Quantify the concentration of this compound in the samples using a validated analytical method (e.g., LC-MS/MS).

-

Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.

-

For tissue distribution studies, collect various organs at different time points and analyze the drug concentration.[13]

-

Conclusion

This compound is a well-characterized organogermanium compound with a defined chemical structure and a clear mechanism of action centered on the antagonism of the CCR2 receptor. Its immunomodulatory properties, including the induction of IFN-γ and the modulation of macrophage polarization, underscore its therapeutic potential, which has been realized in its clinical use for chronic hepatitis B in Japan. The experimental methodologies outlined in this guide provide a foundation for further research into the diverse biological activities of this compound and the development of novel therapeutics targeting the CCL2/CCR2 inflammatory axis. Further investigation with detailed and standardized protocols will continue to elucidate its full therapeutic utility.

References

- 1. static.igem.org [static.igem.org]

- 2. Experimental evidence for the use of CCR2 antagonists in the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nafkam.no [nafkam.no]

- 4. Identification of effective CCR2 inhibitors for cancer therapy using humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antagonizing CCR2 With this compound Leads to Altered Distribution of Macrophage Subsets and Favorable Tissue Remodeling After Myocardial Infarction in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. US20050191854A1 - Process for purification of germane - Google Patents [patents.google.com]

- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 9. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Leucocyte chemotaxis: Examination of mitogen-activated protein kinase and phosphoinositide 3-kinase activation by Monocyte Chemoattractant Proteins-1, -2, -3 and -4 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. corning.com [corning.com]

- 12. This compound suppresses macrophage-mediated formation of coronary arteriosclerotic lesions in pigs in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

Synthesis and discovery of propagermanium

An In-depth Technical Guide to the Synthesis and Discovery of Propagermanium

Introduction and Discovery

This compound, a polymeric organogermanium compound, has garnered significant scientific interest for its therapeutic potential.[1][2] It is also known by various other names, including bis(2-carboxyethylgermanium) sesquioxide, 2-carboxyethylgermasesquioxane, Ge-132, proxigermanium, and repagermanium.[3][4][5] The compound was first synthesized in 1967.[4] Initial synthesis is credited to the Asai Germanium Research Institute in Japan.[3][4] Concurrently, the Russian chemist V.F. Mironov also published a synthesis of an organic germanium compound in April 1967.[5] this compound is recognized for its immunomodulatory, anti-inflammatory, and antiviral properties.[1] In Japan, it is approved for the treatment of chronic hepatitis B.[2][5]

Physicochemical Properties

This compound is a white, crystalline, odorless powder with a slightly acidic taste.[3] It is a polymeric compound with the general formula ((HOOCCH₂CH₂Ge)₂O₃)n.[4][6] While insoluble in most organic solvents, it is soluble in water, especially under alkaline conditions.[3]

| Property | Value | Reference |

| Molecular Formula | C₆H₁₀Ge₂O₇ | [3] |

| Molecular Weight | 339.42 g/mol | [3][7] |

| Melting Point | 270°C (decomposes) | [3] |

| pKa | 3.6 | [3] |

| Water Solubility (20°C) | 1.09% | [3] |

| Water Solubility (pH 7.4) | >10% | [3] |

| LD50 (i.p. in mice) | 2.8 g/kg | [3] |

| Appearance | Colorless, monoclinic crystals or crystalline powder | [3] |

Synthesis of this compound

The synthesis of this compound typically involves a multi-step process, starting from germanium dioxide (GeO₂), which can be a potential source of contamination in the final product if not carefully controlled.[5] A common synthetic route involves the creation of an organogermanium trichloride intermediate.[8]

Experimental Protocol: Synthesis from Germanium Dioxide

A widely referenced method for the synthesis of this compound (Ge-132) involves the following key steps:[9][10][11]

-

Formation of Trichlorogermane (HGeCl₃): Germanium dioxide (GeO₂) is reduced, often using a reducing agent like sodium hypophosphite, in the presence of hydrochloric acid to form trichlorogermane.[8][9]

-

Hydrogermylation of Acrylic Acid: Trichlorogermane is then reacted with acrylic acid. The trichlorogermyl group (GeCl₃) adds to the terminal carbon of the acrylic acid's vinyl group, forming 3-(trichlorogermyl)propanoic acid.[9][10]

-

Hydrolysis: The resulting 3-(trichlorogermyl)propanoic acid is hydrolyzed to yield bis(2-carboxyethylgermanium) sesquioxide, which is this compound.[9][10] This step is crucial and results in the formation of the characteristic Ge-O-Ge bonds of the sesquioxide.

This process can be performed as a one-pot synthesis, which is advantageous for large-scale production.[10]

Caption: Workflow for the synthesis of this compound.

Mechanism of Action

This compound exerts its biological effects through multiple pathways, primarily centered on the modulation of the immune system and inflammatory responses.

Immunomodulation

This compound is known to be an immunomodulator.[1] It enhances the activity of macrophages and dendritic cells, which are key components of the innate immune system.[1] A significant aspect of this is the enhanced production of cytokines, particularly interferon-gamma (IFN-γ), which activates macrophages and boosts their ability to eliminate pathogens.[1]

Anti-inflammatory Activity

The anti-inflammatory properties of this compound are a major area of research.[1] It has been shown to inhibit the chemotactic migration of monocytes induced by monocyte chemoattractant protein-1 (MCP-1).[12] This action is believed to be mediated by its interaction with glycosylphosphatidylinositol (GPI)-anchored proteins that are associated with the C-C chemokine receptor type 2 (CCR2), the receptor for MCP-1.[12][13] By inhibiting the MCP-1/CCR2 pathway, this compound reduces the recruitment of monocytes and macrophages to sites of inflammation.[7][14]

Caption: this compound's inhibition of the MCP-1/CCR2 pathway.

Other Biological Activities

-

Antiviral Effects: this compound has demonstrated activity against certain viruses, such as the hepatitis B virus (HBV) and human immunodeficiency virus (HIV).[1] This is thought to be a result of its immunomodulatory effects, including the enhancement of cytokine production.[1]

-

Antioxidant Properties: It acts as a scavenger of free radicals, which helps to reduce oxidative stress and cellular damage.[1]

-

Nitric Oxide Modulation: this compound can influence the production of nitric oxide (NO), a signaling molecule involved in vasodilation and immune regulation.[1]

Clinical and Preclinical Data

This compound has been the subject of several clinical trials and preclinical studies for various conditions.

Clinical Trials

This compound is being investigated for its efficacy in treating kidney diseases, such as diabetic kidney disease and focal segmental glomerulosclerosis, often in combination with other drugs like irbesartan.[15][16] A pilot trial in patients with type 2 diabetes and nephropathy found that a 30 mg/day dose was well-tolerated but did not significantly reduce albuminuria over 12 months.[14] It has also been studied in the context of COVID-19 in combination with candesartan.[15]

| Condition | Intervention | Dosage | Phase/Status | Key Findings/Objective | Reference |

| Diabetic Kidney Disease | This compound + Irbesartan | Not specified | Recruiting | To evaluate safety and effectiveness. | [16] |

| COVID-19 | This compound + Candesartan | 120mg twice daily (240mg total) | Recruiting | To assess improvement in health status. | [15] |

| Type 2 Diabetes with Nephropathy | This compound | 30 mg/day | Randomized Pilot Trial | Well-tolerated, but no significant decrease in albuminuria. | [14] |

| Chronic Hepatitis B | This compound | 30 mg/day | Double-blind, placebo-controlled | No adverse events attributed to this compound were reported. | [2][5] |

Preclinical Antitumor Activity

Several novel organogermanium sesquioxides, derivatives of this compound, have been synthesized and evaluated for their antitumor properties.[17][18] For instance, γ-thiocarbamido propyl germanium sesquioxide demonstrated significant in vitro inhibition of KB, HCT, and Bel cancer cell lines.[17][18]

| Compound | Cell Line | Inhibition Yield | Reference |

| γ-thiocarbamido propyl germanium sesquioxide | KB | 92.9% | [18] |

| HCT | 84.9% | [18] | |

| Bel | 70.9% | [18] |

Conclusion

This compound is a multifaceted organogermanium compound with a rich history of synthesis and a broad spectrum of biological activities. Its discovery in the 1960s has led to extensive research into its immunomodulatory and anti-inflammatory mechanisms, particularly its role as a CCR2 antagonist. While it has found a clinical application in Japan for chronic hepatitis B, ongoing research continues to explore its therapeutic potential in other inflammatory conditions and cancers. The synthesis of this compound is well-established, though careful control is needed to avoid contamination with inorganic germanium species. Future research will likely focus on optimizing its therapeutic efficacy and further elucidating its complex mechanisms of action.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. cam-cancer.org [cam-cancer.org]

- 3. This compound [drugfuture.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. nafkam.no [nafkam.no]

- 6. scribd.com [scribd.com]

- 7. This compound (CAS 12758-40-6) - Research Grade [benchchem.com]

- 8. pharmacy180.com [pharmacy180.com]

- 9. Organic Germanium Compounds | Encyclopedia MDPI [encyclopedia.pub]

- 10. gelest.com [gelest.com]

- 11. academic.oup.com [academic.oup.com]

- 12. An anti-inflammatory drug, this compound, may target GPI-anchored proteins associated with an MCP-1 receptor, CCR2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. This compound administration for patients with type 2 diabetes and nephropathy: A randomized pilot trial - PMC [pmc.ncbi.nlm.nih.gov]

- 15. clinicaltrials.eu [clinicaltrials.eu]

- 16. ClinicalTrials.gov [clinicaltrials.gov]

- 17. Synthesis and Evaluation of Novel Organogermanium Sesquioxides As Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis and evaluation of novel organogermanium sesquioxides as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Propagermanium's Immunomodulatory Mechanism of Action: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propagermanium (3-oxygermylpropionic acid polymer), an organogermanium compound, has demonstrated significant immunomodulatory properties. This technical guide provides an in-depth analysis of its core mechanisms of action, focusing on its influence on key immune cell populations and signaling pathways. This compound's multifaceted effects, including the inhibition of the CCL2/CCR2 axis, activation and maturation of Natural Killer (NK) cells, and modulation of macrophage polarization, position it as a compound of interest for various therapeutic applications. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the underlying biological processes to facilitate a comprehensive understanding for research and development professionals.

Core Mechanism of Action: Inhibition of the CCL2/CCR2 Axis

A primary mechanism by which this compound exerts its immunomodulatory and anti-inflammatory effects is through the inhibition of the C-C chemokine ligand 2 (CCL2) and its receptor, C-C chemokine receptor type 2 (CCR2) signaling pathway.[1][2] This axis is crucial for the recruitment of monocytes and macrophages to sites of inflammation and within the tumor microenvironment.[2][3]

This compound does not directly inhibit the binding of CCL2 to CCR2.[4] Instead, it is suggested to interfere with the function of glycosylphosphatidylinositol (GPI)-anchored proteins that are closely associated with CCR2, thereby disrupting the downstream signaling cascade that mediates monocyte chemotaxis.[2][4] This targeted inhibition reduces the infiltration of inflammatory monocytes and macrophages into tissues, a key process in various pathological conditions.[1][5]

Signaling Pathway Diagram: this compound's Inhibition of CCL2/CCR2 Signaling

Caption: this compound interferes with GPI-anchored proteins associated with CCR2, inhibiting downstream signaling and monocyte chemotaxis.

Modulation of Natural Killer (NK) Cell Activity

This compound has been shown to potentiate anti-tumor immunity by inducing the maturation and activation of Natural Killer (NK) cells.[6][7][8] Specifically, oral administration of this compound leads to an increase in the mature, cytolytic subset of NK cells, characterized as CD16+/CD56Dim.[8][9][10] This shift in the NK cell population is associated with an enhanced ability to induce apoptosis in cancer cells.[6][9] The induction of interferon-gamma (IFN-γ) by this compound is a key factor in the activation of NK cells and macrophages.[7][11]

Quantitative Data: Effect of this compound on NK Cell Subsets

| NK Cell Subset | Pre-treatment | 4 Weeks Post-treatment (30 mg/day) | Change | Reference |

| CD16+/CD56Dim (Cytolytic) | Baseline | Tendency to Increase | ↑ | [8][9] |

| CD16+/CD56Bright (Intermediate) | Baseline | Tendency to Decrease | ↓ | [9] |

Experimental Workflow: Analysis of NK Cell Maturation

Caption: Workflow for assessing this compound's effect on NK cell maturation and cytotoxicity.

Macrophage Polarization and Cytokine Modulation

This compound influences macrophage function, promoting a shift towards the pro-inflammatory M1 phenotype.[6] This is significant in the context of tumor immunology, as M1 macrophages are known to have anti-tumor properties. The hydrolysate of a related organogermanium compound, 3-(trihydroxygermyl) propanoic acid (THGP), has been shown to induce M1 differentiation via NF-κB activation.[6]

Furthermore, this compound treatment has been demonstrated to inhibit the release of several pro-inflammatory cytokines in the context of cerebral ischemia/reperfusion injury, including TNF-α, IFN-γ, IL-1β, IL-6, IL-12, IL-17, and IL-23.[12] This suggests a context-dependent modulation of cytokine production. In microglia, this compound inhibits polarization towards a pro-inflammatory phenotype by downregulating STAT1.[12]

Signaling Pathway Diagram: this compound's Influence on Microglia Polarization

Caption: this compound downregulates STAT1 in microglia, inhibiting their polarization to a pro-inflammatory state.

Experimental Protocols

Multicolor Flow Cytometry for NK Cell Subset Analysis

-

Objective: To quantify the proportions of different NK cell subsets in peripheral blood.

-

Methodology:

-

Sample Preparation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.[9]

-

Staining: Stain fresh or thawed PBMCs with a cocktail of fluorochrome-conjugated antibodies for 30 minutes at 4°C in the dark. A typical panel includes antibodies against CD3, CD19, CD56, and CD16 to identify and subset NK cells (CD3-/CD19-).[8][9]

-

Lysis: Lyse red blood cells using a lysis solution (e.g., BD FACS Lysing Solution) for 10 minutes.[9]

-

Washing: Wash the cells twice with an appropriate buffer (e.g., PBS).[9]

-

Acquisition: Acquire data on a flow cytometer, collecting a sufficient number of events (e.g., 200,000 cells per assay).[9]

-

Gating Strategy: Gate on live, single cells, then exclude T cells (CD3+) and B cells (CD19+). Within the remaining lymphocyte population, analyze NK cell subsets based on the differential expression of CD56 and CD16.[8][9]

-

In Vitro Killing Assay

-

Objective: To assess the cytotoxic function of NK cells after this compound administration.

-

Methodology:

-

Target Cell Preparation: Culture a cancer cell line (e.g., HeLa) overnight in appropriate media.[9]

-

Effector Cell Preparation: Isolate PBMCs (containing NK cells) from subjects before and after this compound treatment.

-

Co-culture: Co-culture the effector cells with the target cells at various effector-to-target ratios.

-

Apoptosis Detection: After an incubation period, assess the rate of apoptosis in the target cells using methods such as Annexin V/Propidium Iodide staining followed by flow cytometry.[9]

-

Cytokine Measurement by ELISA

-

Objective: To quantify the concentration of specific cytokines in biological samples.

-

Methodology (General Sandwich ELISA Protocol):

-

Plate Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight at 4°C.[13][14]

-

Blocking: Block the plate with a blocking buffer (e.g., assay diluent) for 1-2 hours at room temperature to prevent non-specific binding.[13]

-

Sample and Standard Incubation: Add serially diluted recombinant cytokine standards and experimental samples (e.g., cell culture supernatants or serum) to the wells and incubate for 2 hours at room temperature.[13][14]

-

Detection Antibody: Add a biotinylated detection antibody specific for the cytokine and incubate for 1-2 hours at room temperature.[13]

-

Enzyme Conjugate: Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 20-30 minutes at room temperature in the dark.[13]

-

Substrate Development: Add a chromogenic substrate (e.g., TMB) and incubate until a color change is observed.[13]

-

Stop Reaction: Stop the reaction with a stop solution.

-

Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

-

Analysis: Generate a standard curve and determine the cytokine concentrations in the samples.[13]

-

Conclusion

This compound demonstrates a complex and targeted mechanism of action in modulating the immune system. Its ability to inhibit the CCL2/CCR2 axis, promote the maturation and cytotoxic function of NK cells, and influence macrophage polarization underscores its potential as a therapeutic agent in oncology and inflammatory diseases. The detailed experimental protocols and pathway diagrams provided in this guide offer a framework for further investigation and development of this compound-based therapies. Future research should aim to further elucidate the intricate molecular interactions and downstream signaling events to fully harness its immunomodulatory capabilities.

References

- 1. researchgate.net [researchgate.net]

- 2. walshmedicalmedia.com [walshmedicalmedia.com]

- 3. Role of the CCL2‐CCR2 signalling axis in cancer: Mechanisms and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An anti-inflammatory drug, this compound, may target GPI-anchored proteins associated with an MCP-1 receptor, CCR2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. cam-cancer.org [cam-cancer.org]

- 8. ar.iiarjournals.org [ar.iiarjournals.org]

- 9. This compound Induces NK Cell Maturation and Tends to Prolong Overall Survival of Patients With Refractory Cancer | Anticancer Research [ar.iiarjournals.org]

- 10. This compound Induces NK Cell Maturation and Tends to Prolong Overall Survival of Patients With Refractory Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Induction of interferon production by natural killer cells by organogermanium compound, Ge132 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound, a CCR2 inhibitor, attenuates cerebral ischemia/reperfusion injury through inhibiting inflammatory response induced by microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Cytokine Elisa [bdbiosciences.com]

The Evolving Landscape of Organogermanium Compounds: A Technical Guide to Their Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Published: December 14, 2025

Introduction

Organogermanium compounds, characterized by a direct germanium-carbon bond, have garnered significant scientific interest for their diverse biological activities. Unlike their inorganic counterparts, which can exhibit toxicity, organogermanium compounds often possess a more favorable safety profile, making them attractive candidates for therapeutic development.[1][2] This technical guide provides an in-depth overview of the current understanding of the biological activities of these compounds, with a focus on their antitumor, immunomodulatory, antiviral, and neuroprotective effects. Detailed experimental methodologies, quantitative data, and visual representations of key biological pathways are presented to support further research and development in this promising field.

Antitumor Activities

The anticancer potential of organogermanium compounds has been a primary driver of research. Two compounds, Spirogermanium and 2-carboxyethylgermanium sesquioxide (Ge-132), have been extensively studied, alongside newer, novel derivatives.[2][3]

Spirogermanium

Spirogermanium was one of the first organogermanium compounds to enter clinical trials as an anticancer agent.[4] Its mechanism of action is primarily attributed to the inhibition of DNA, RNA, and protein synthesis, with protein synthesis being the most sensitive to its effects.[4] While it has shown cytotoxic activity against a variety of human tumor cell lines in vitro, its clinical efficacy has been limited by dose-limiting neurotoxicity.[4]

Germanium-132 (Ge-132) and its Derivatives

Ge-132 has demonstrated antitumor activity in several preclinical models, not through direct cytotoxicity, but by modulating the host's immune response.[3][5] This immunomodulatory effect is a key aspect of its anticancer properties. Novel derivatives of Ge-132 are being synthesized to enhance its therapeutic potential. For instance, the introduction of planar aromatic chromophore moieties, such as anthraquinone or naphthalene, has been shown to improve cytotoxicity against cancer cell lines.[6]

Quantitative Antitumor Data

The following tables summarize the in vitro cytotoxic and antitumor activities of various organogermanium compounds against different cancer cell lines.

| Compound | Cancer Cell Line | Activity Metric | Value | Reference |

| Spirogermanium | HT-29 (Colon Carcinoma) | IC50 | 5 µM (for inhibition of superoxide production in macrophages) | [7] |

| γ-thiocarbamido propyl germanium sesquioxide | KB (Nasopharyngeal Cancer) | Inhibition Yield (at 50 µg/mL) | 92.9% | [8] |

| γ-thiocarbamido propyl germanium sesquioxide | HCT (Colon Cancer) | Inhibition Yield (at 50 µg/mL) | 84.9% | [8] |

| γ-thiocarbamido propyl germanium sesquioxide | Bel (Liver Cancer) | Inhibition Yield (at 50 µg/mL) | 70.9% | [8] |

| Ge-132 derivative with anthraquinone moiety | K562 (Chronic Myeloid Leukemia) | IC50 | 4.8 µM | [6] |

| Ge-132 derivative with naphthalene moiety | K562 (Chronic Myeloid Leukemia) | IC50 | 9.3 µM | [6] |

| 3-germatranyl-3-(4-hydroxy-3-methoxyphenyl) propionic acid | U14 (Cervical Tumor) | IC50 | 48.57 mg/L (117.32 µM) | [9] |

Immunomodulatory Activities

The ability of certain organogermanium compounds to modulate the immune system is a cornerstone of their biological activity, particularly in the context of cancer therapy.

Mechanism of Action of Ge-132

The immunomodulatory and antitumor effects of Ge-132 are primarily mediated through the induction of interferon-gamma (IFN-γ).[5][10] Oral administration of Ge-132 stimulates T-lymphocytes, which in turn produce IFN-γ.[5] This cytokine then activates macrophages and enhances the cytotoxic activity of Natural Killer (NK) cells, leading to the elimination of tumor cells.[3][11] The antitumor effect of Ge-132 is significantly diminished in the presence of anti-IFN-γ antiserum, highlighting the critical role of this cytokine.[5]

Signaling Pathway of Ge-132-Induced Immunity

The following diagram illustrates the proposed signaling pathway for the immunomodulatory and antitumor effects of Ge-132.

Caption: Ge-132 immunomodulatory signaling pathway.

Antiviral and Neuroprotective Activities

While less extensively studied than their antitumor effects, organogermanium compounds have also shown promise in antiviral and neuroprotective applications.

Antiviral Effects

The immunomodulatory properties of Ge-132, particularly the induction of IFN-γ, are also believed to contribute to its antiviral activity.[12] IFN-γ plays a crucial role in the host's defense against viral infections.

Neuroprotective Effects

Some organogermanium compounds have been investigated for their potential to protect against neurodegenerative processes, though the mechanisms are not yet fully elucidated. It is important to note that Spirogermanium has been associated with neurotoxicity, highlighting the need for careful structure-activity relationship studies to develop safe and effective neuroprotective agents.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of organogermanium compounds.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Objective: To determine the cytotoxic effect of an organogermanium compound on a cancer cell line.

Materials:

-

Cancer cell line of interest (e.g., HCT-116, MCF-7)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Organogermanium compound stock solution (dissolved in a suitable solvent, e.g., DMSO or water)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of the organogermanium compound in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a negative control (medium only). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently mix by pipetting or shaking.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vivo Antitumor Activity Assessment: Ehrlich Ascites Carcinoma (EAC) Model

This protocol describes a general procedure for evaluating the in vivo antitumor activity of an organogermanium compound using the EAC model in mice.

Objective: To assess the in vivo antitumor efficacy of an organogermanium compound.

Materials:

-

Swiss albino or BALB/c mice (6-8 weeks old)

-

Ehrlich Ascites Carcinoma (EAC) cells

-

Organogermanium compound (e.g., Ge-132)

-

Phosphate-buffered saline (PBS) or other suitable vehicle

-

Syringes and needles for injection

Procedure:

-

Animal Acclimatization: Acclimatize the mice to the laboratory conditions for at least one week before the experiment.

-

Tumor Inoculation: Inoculate EAC cells (e.g., 2 x 10^6 cells in 0.2 mL of PBS) intraperitoneally into each mouse.

-

Treatment: 24 hours after tumor inoculation, divide the mice into treatment and control groups. Administer the organogermanium compound (e.g., Ge-132 at a dose of 300 mg/kg) orally or intraperitoneally to the treatment group daily for a specified period (e.g., 9 days). Administer the vehicle to the control group following the same schedule.[13]

-

Monitoring: Monitor the mice daily for changes in body weight, ascites fluid volume, and survival.

-

Evaluation of Antitumor Activity: At the end of the treatment period, or upon the death of the animals, evaluate the antitumor activity based on the following parameters:

-

Mean Survival Time (MST): Calculate the MST for each group.

-

Increase in Lifespan (% ILS): Calculate the % ILS using the formula: [(MST of treated group - MST of control group) / MST of control group] x 100.

-

Tumor Volume: Measure the volume of ascitic fluid at the end of the experiment.

-

Viable Tumor Cell Count: Count the number of viable tumor cells in the ascitic fluid using a trypan blue exclusion assay.

-

In Vivo Immunomodulation Assessment: IFN-γ and Macrophage Activity

This protocol outlines a general method to assess the in vivo immunomodulatory effects of an organogermanium compound.

Objective: To determine if an organogermanium compound can induce IFN-γ and activate macrophages in vivo.

Materials:

-

BALB/c mice

-

Organogermanium compound (e.g., Ge-132)

-

ELISA kit for mouse IFN-γ

-

Peritoneal lavage medium (e.g., cold PBS)

-

Cell culture medium and reagents for macrophage activity assays

Procedure:

-

Treatment: Administer the organogermanium compound (e.g., Ge-132 at 300 mg/kg) orally to a group of mice.[3]

-

Serum Collection for IFN-γ Measurement: At various time points after administration (e.g., 24 hours), collect blood from the mice via cardiac puncture or retro-orbital bleeding. Separate the serum and store it at -80°C until analysis. Measure the concentration of IFN-γ in the serum using an ELISA kit according to the manufacturer's instructions.

-

Peritoneal Macrophage Isolation: At a specified time after treatment (e.g., 48 hours), euthanize the mice and harvest peritoneal exudate cells by washing the peritoneal cavity with cold lavage medium.

-

Macrophage Activity Assay:

-

Plate the peritoneal cells in a culture dish and allow the macrophages to adhere for 2 hours.

-

Wash away non-adherent cells.

-

Assess macrophage activation through various assays, such as:

-

Nitric Oxide (NO) Production: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.

-

Phagocytosis Assay: Quantify the uptake of labeled particles (e.g., fluorescent beads or zymosan) by the macrophages.

-

Cytotoxicity Assay: Co-culture the macrophages with a target tumor cell line and measure the killing of tumor cells.

-

-

Experimental Workflows and Logical Relationships

The following diagrams illustrate the general workflows for assessing the biological activities of organogermanium compounds.

In Vitro Cytotoxicity Screening Workflow

Caption: General workflow for in vitro cytotoxicity screening.

In Vivo Antitumor and Immunomodulation Study Workflow

Caption: Integrated workflow for in vivo antitumor and immunomodulation studies.

Conclusion and Future Directions

Organogermanium compounds represent a versatile class of molecules with significant therapeutic potential. Their biological activities, particularly their antitumor and immunomodulatory effects, are well-documented in preclinical studies. The immunomodulatory mechanism of Ge-132, centered on the induction of IFN-γ, offers a compelling rationale for its use in cancer immunotherapy. While Spirogermanium's clinical development was hampered by toxicity, it has provided valuable insights into the structure-activity relationships of this class of compounds.

Future research should focus on the development of novel organogermanium compounds with improved efficacy and safety profiles. A deeper understanding of their molecular mechanisms of action, including the identification of specific cellular targets and signaling pathways, will be crucial for their rational design and clinical translation. Furthermore, the exploration of their potential in combination therapies, particularly with other immunomodulatory agents or conventional chemotherapy, may unlock their full therapeutic potential. The detailed methodologies and data presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the field of organogermanium-based therapeutics.

References

- 1. [Ability of sera from mice treated with Ge-132, an organo-germanium compound, to inhibit experimental murine ascites tumors] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. In vivo natural killer cell activities revealed by natural killer cell-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Spirogermanium: a new investigational drug of novel structure and lack of bone marrow toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 6. Antitumor effect of the organogermanium compound Ge-132 on the Lewis lung carcinoma (3LL) in C57BL/6 (B6) mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Organogermanium THGP Induces Differentiation into M1 Macrophages and Suppresses the Proliferation of Melanoma Cells via Phagocytosis [mdpi.com]

- 8. Phase I clinical trial of spirogermanium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Prevention of suppressed interferon gamma production in thermally injured mice by administration of a novel organogermanium compound, Ge-132 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The role of germanium in diseases: exploring its important biological effects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Immunomodulation of murine experimental SLE-like disease by interferon-gamma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Animal Safety, Toxicology, and Pharmacokinetic Studies According to the ICH S9 Guideline for a Novel Fusion Protein tTF-NGR Targeting Procoagulatory Activity into Tumor Vasculature: Are Results Predictive for Humans? [mdpi.com]

- 13. [Antitumor mechanisms of carboxyethyl-germanium sesquioxide (Ge-132) in mice bearing Ehrlich ascites tumors] - PubMed [pubmed.ncbi.nlm.nih.gov]

History and development of propagermanium as a therapeutic agent

An In-depth Technical Guide to the History and Development of Propagermanium as a Therapeutic Agent

Executive Summary

This compound, a polymeric organogermanium compound also known as bis(2-carboxyethylgermanium) sesquioxide or Ge-132, has a multifaceted history as a therapeutic agent. First synthesized in 1967, it gained prominence as an alternative medicine before being approved in Japan for the treatment of chronic hepatitis B.[1][2][3] Its therapeutic potential stems primarily from its immunomodulatory and anti-inflammatory activities. Mechanistically, this compound is recognized for its ability to induce interferon-gamma (IFN-γ), activate natural killer (NK) cells and macrophages, and notably, inhibit the C-C chemokine receptor type 2 (CCR2) signaling pathway.[4][5][6] This guide provides a comprehensive overview of the history, chemical properties, mechanisms of action, and clinical development of this compound. It details key experimental protocols, summarizes quantitative data from clinical trials, and visualizes critical pathways and workflows to offer a technical resource for researchers and drug development professionals.

History and Chemical Properties

The therapeutic journey of this compound began with the discovery of the element germanium by German chemist Clemens Winkler in 1886.[1] While germanium is not considered an essential trace element, interest in its biological effects grew over the following decades.[7] The pivotal moment came in 1967 when the Russian chemist V.F. Mironov first published the synthesis of an organic germanium compound, which was independently synthesized and investigated at the Asai Germanium Research Institute in Japan.[2][7][8] This compound, a polymer of 3-oxygermylpropionic acid, was given the international non-proprietary name this compound.[1][9]

This compound is known by numerous synonyms, including repagermanium, proxigermanium, Ge-132, SK-818, and 2-carboxyethylgermasesquioxane.[1][7] It is a water-soluble, polymeric compound with the chemical formula ((HOOCCH₂CH₂Ge)₂O₃)n.[2]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 3-[(2-Carboxyethyl-oxogermyl)oxy-oxogermyl]propanoic acid | [1][2] |

| Molecular Formula | C₆H₁₀Ge₂O₇ | [2][10] |

| Molecular Weight | 339.4222 g/mol | [2] |

| Appearance | Colorless, monoclinic crystals or crystalline powder | [8] |

| Solubility | 1.09% in water at 20°C; very soluble in water under alkaline conditions (>10% at pH 7.4) | [8] |

| pKa | 3.6 | [8] |

| Stability | Stable at pH 2-12 | [8] |

| Pharmacokinetics | ~30% oral absorption; rapid urinary excretion, largely unmetabolized | [7] |

It is critical to distinguish this compound from other germanium compounds. Spirogermanium, a different organogermanium compound, was investigated in the 1970s and 80s for cancer therapy but was abandoned due to significant neurologic toxicity.[7] Furthermore, severe renal toxicity has been associated with inorganic germanium compounds, such as germanium dioxide (GeO₂), sometimes found as a contaminant in supplements.[1][7]

Mechanism of Action

This compound exerts its therapeutic effects through a multi-faceted mechanism of action, primarily centered on immunomodulation and anti-inflammatory pathways.[4]

Immunomodulation via Cytokine Induction and Cellular Activation

Early preclinical studies revealed that oral administration of this compound induces the production of IFN-γ and activates key immune effector cells.[6][7] This activation is a cornerstone of its antiviral and potential antitumor effects.

-

Interferon-γ (IFN-γ) Induction: Oral administration to mice leads to significant levels of IFN-γ in the serum.[6] Studies in human peripheral mononuclear cells demonstrated that this compound stimulates NK-enriched cell fractions to produce IFN-γ.[11]

-

NK Cell and Macrophage Activation: The induced IFN-γ, in turn, mediates the activation of NK cells and cytotoxic macrophages.[6][12] This leads to enhanced cytolytic activity against target cells, such as virus-infected hepatocytes or tumor cells. This compound administration in patients with refractory cancers was shown to increase the population of mature, cytolytic (CD16+/CD56Dim) NK cells.[13]

References

- 1. cam-cancer.org [cam-cancer.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | TargetMol [targetmol.com]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. Potentials of C-C motif chemokine 2-C-C chemokine receptor type 2 blockers including this compound as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Induction of interferon and activation of NK cells and macrophages in mice by oral administration of Ge-132, an organic germanium compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. nafkam.no [nafkam.no]

- 8. This compound [drugfuture.com]

- 9. researchgate.net [researchgate.net]

- 10. Bis (2-Carboxyethylgermanium)sesquioxide | C6H10Ge2O7 | CID 83030 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Induction of interferon production by natural killer cells by organogermanium compound, Ge132 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. [Induction of interferon and activation of NK cells and macrophages in mice by oral administration of Ge-132, an organic germanium compound] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound Induces NK Cell Maturation and Tends to Prolong Overall Survival of Patients With Refractory Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Analysis of Propagermanium's Polymeric Structure: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propagermanium, a polymeric organogermanium compound, has garnered significant interest for its therapeutic properties, particularly in the treatment of chronic hepatitis B.[1][2][3] Chemically known as poly-(2-carboxyethylgermanium sesquioxide) or 3-oxygermylpropionic acid polymer, its unique polymeric structure is fundamental to its biological activity and physicochemical characteristics.[4][5][6] This technical guide provides an in-depth analysis of the polymeric structure of this compound, compiling available crystallographic and spectroscopic data, and detailing the experimental methodologies used for its characterization.

Polymeric Structure and Crystallographic Data

The definitive structure of this compound has been elucidated primarily through single-crystal X-ray diffraction. It is crucial to distinguish this compound (PGe) from a related compound, repagermanium (RGe), with which it has often been confused. While both are polymers of carboxyethylgermanium sesquioxide, they possess distinct polymeric architectures.

This compound exhibits a polymeric ladder-shaped structure . This structure is formed by concatenated eight-membered rings composed of alternating germanium and oxygen atoms (Ge-O bonds). In contrast, repagermanium has an infinite sheet structure.

The crystal structure of "carboxyethylgermanium sesquioxide" was first reported by Tsutsui et al. in 1976.[7][8] A later redetermination of the structure in 1993 provided more refined crystallographic data.

Table 1: Summary of Key Crystallographic and Bond Length Data for this compound

| Parameter | Value | Method | Reference |

| Polymeric Structure | Ladder-shaped polymer of concatenated eight-membered Ge-O rings | X-ray Diffraction | [7][8] |

| Ge-Ge Bond Length | 3.18 Å | EXAFS | [9] |

| Ge-O Bond Length | Data not explicitly found in snippets | ||

| Bond Angles | Data not explicitly found in snippets |

Note: The Ge-Ge bond length from EXAFS represents an average distance in the polymeric structure and may not correspond to a direct covalent bond but rather a through-space distance in the polymer backbone.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound generally involves a two-step process:

-

Formation of Trichlorogermyl Propanoic Acid: The synthesis begins with the reaction of trichlorogermane (HGeCl₃) with an α,β-unsaturated carboxylic acid, typically acrylic acid. This reaction forms the trichlorogermyl adduct, 3-(trichlorogermyl)propanoic acid.[4][10]

-

Hydrolysis: The resulting trichlorogermylpropanoic acid is then hydrolyzed with water. This step leads to the formation of the polymeric sesquioxide structure of this compound.[4][10] A minor product, poly[1-hydroxy-1-(2-carboxyethyl)germoxane], may also be formed during this process.[4]

A detailed one-pot operational method for large-scale preparation involves the trichlorogermylation in concentrated hydrochloric acid followed by hydrolysis.[4]

X-ray Diffraction (XRD) Analysis

The determination of the polymeric structure of this compound relies on single-crystal X-ray diffraction. A typical experimental workflow for such an analysis would involve:

-

Crystal Growth: Growing single crystals of this compound of sufficient size and quality.

-

Data Collection: Mounting a single crystal on a goniometer and exposing it to a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an electron density map of the crystal. This map is then used to determine the positions of the individual atoms and to refine the structural model, yielding precise bond lengths and angles.

Spectroscopic Analysis

Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, are essential for confirming the structure and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide information about the chemical environment of the hydrogen and carbon atoms in the this compound monomeric unit.

Table 2: Summary of NMR Spectroscopic Data for this compound

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment | Reference |

| ¹H | 1.55 | triplet | -CH₂- (adjacent to Ge) | [11] |

| 2.65 | triplet | -CH₂- (adjacent to COOH) | [11] | |

| ¹³C | 12.93 | -CH₂- (adjacent to Ge) | [11] | |

| 27.37 | -CH₂- (adjacent to COOH) | [11] | ||

| 178.31 | -COOH | [11] |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in this compound and to confirm the formation of the characteristic Ge-O-Ge bonds of the sesquioxide structure.

Table 3: Summary of FTIR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Assignment | Reference |

| 900.51 | Ge-O-Ge stretching | [11] |

| 900.26 | Ge-O-Ge stretching | [11] |

| 800.04 | Ge-O-Ge stretching | [11] |

The presence of strong absorption bands in the 800-900 cm⁻¹ region is characteristic of the Ge-O network structure and is a key indicator for the formation of the sesquioxide.[10] The absence of a peak around 850 cm⁻¹ is important as it confirms the absence of the toxic inorganic germanium dioxide (GeO₂).[11]

Visualizing the Polymeric Structure

The ladder-like polymeric structure of this compound can be represented as a repeating series of eight-membered rings containing germanium and oxygen atoms, with the carboxyethyl side chains extending from the germanium atoms.

Conclusion

The polymeric structure of this compound is a key determinant of its properties and biological activity. Characterized by a unique ladder-shaped arrangement of concatenated eight-membered Ge-O rings, its structure has been confirmed through X-ray diffraction and further substantiated by spectroscopic methods. This technical guide provides a consolidated overview of the available structural data and the experimental methodologies employed in its elucidation, serving as a valuable resource for researchers and professionals in the fields of medicinal chemistry and drug development. Further research to obtain a publicly available, complete crystallographic information file (CIF) would be highly beneficial for the scientific community.

References

- 1. biocat.com [biocat.com]

- 2. An anti-inflammatory drug, this compound, may target GPI-anchored proteins associated with an MCP-1 receptor, CCR2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | TargetMol [targetmol.com]

- 4. gelest.com [gelest.com]

- 5. cam-cancer.org [cam-cancer.org]

- 6. This compound (CAS 12758-40-6) - Research Grade [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and Evaluation of Novel Organogermanium Sesquioxides As Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

Early-Stage Research on Propagermanium's Antiviral Effects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propagermanium (3-oxygermylpropionic acid polymer), an organogermanium compound, has been the subject of early-stage research for its potential antiviral properties. Unlike traditional antiviral agents that directly target viral replication, this compound appears to exert its effects primarily through immunomodulation. This technical guide provides an in-depth overview of the foundational research into this compound's antiviral activity, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Quantitative Data on Antiviral Efficacy

The antiviral effects of this compound have been quantified in several preclinical and clinical studies. The data highlights its activity against a range of viruses, primarily through host immune system enhancement.

Table 1: In Vivo Antiviral Activity of this compound in Murine Models

| Virus | Mouse Strain | Treatment Regimen | Key Findings | Reference |

| Herpes Simplex Virus Type 1 (HSV-1) | Not Specified | 1 and 10 mg/kg daily (oral) | Prolonged mean survival days to 13.4 +/- 2.3 and 14.2 +/- 2.3 days, respectively, compared to 7.7 +/- 0.5 days in the control group. | |

| Vaccinia Virus | Not Specified | 0.2 to 10 mg/kg (oral) | Suppressed the number of tail pocks induced by the virus. |

Table 2: Immunomodulatory Effects of this compound

| Assay | Model System | This compound Concentration | Key Findings | Reference |

| Interferon-gamma (IFN-γ) Induction | Mycobacterium bovis-treated mice | 1-10 mg/kg | Enhanced IFN-γ induction. | |

| Interleukin-2 (IL-2) Production | Concanavalin A-stimulated mouse spleen cells | 0.1 to 10 µg/ml | Stimulated IL-2 production. | |

| Cytotoxic T Lymphocyte (CTL) Induction | HSV-1-infected mice | 0.5-10 mg/kg (oral) | Induced CTLs against HSV-1 antigen. |

Table 3: Clinical Data in Chronic Hepatitis B

| Study Type | Treatment Duration | Key Findings | Reference |

| Controlled Pilot Study | 16 weeks | Sustained clearance of Hepatitis B e-antigen (HBeAg) and favorable biochemical response at week 16 and week 48 post-treatment.[1][2][3] | [1][2][3] |

| Open Study | Not Specified | Supported the clearance of hepatitis B virus from the blood and possible improvement of histologic grading in the liver.[1][2][3] | [1][2][3] |

Experimental Protocols

The following sections detail the methodologies employed in key studies investigating this compound's antiviral and immunomodulatory effects.

In Vivo Murine Studies

1. Herpes Simplex Virus Type 1 (HSV-1) Infection Model

-

Animal Model: BALB/c mice are commonly used for ocular herpes infection models.[4][5]

-

Virus Strain and Inoculation: Mice are ocularly infected with a specific plaque-forming unit (PFU) of an HSV-1 strain (e.g., 1 x 10^5 PFU/eye) without corneal scarification.[6]

-

Treatment: this compound is administered orally at specified daily doses (e.g., 1 and 10 mg/kg).

-

Monitoring: Survival is monitored daily. Viral load in tissues like the trigeminal ganglia and brain can be quantified by plaque assay or qPCR at different time points post-infection.[4]

-

Endpoint: Mean survival days are calculated and compared between treated and control groups.

2. Vaccinia Virus Tail Pock Assay

-

Animal Model: Mice susceptible to vaccinia virus infection.

-

Virus Inoculation: The virus is administered, typically intravenously, to induce the formation of pocks on the tail.

-

Treatment: Oral administration of this compound at various doses (e.g., 0.2 to 10 mg/kg).

-

Monitoring: The number of pocks on the tail is counted after a specific period.

-

Endpoint: The reduction in the number of pocks in the treated groups is compared to the control group.

Immunomodulation Assays

1. Cytotoxic T Lymphocyte (CTL) Activity Assay (Chromium-51 Release Assay)

-

Objective: To measure the ability of CTLs from this compound-treated mice to lyse target cells expressing viral antigens.

-

Effector Cells: Spleen cells are harvested from HSV-1 infected mice treated with this compound (0.5-10 mg/kg orally).

-

Target Cells: A suitable cell line (e.g., T2 cells) is labeled with radioactive chromium-51 (⁵¹Cr) and pulsed with the relevant viral peptide (e.g., mTERT (572-580) for a cancer model, adaptable for viral antigens).[1]

-

Co-culture: Effector and target cells are co-incubated at various effector-to-target ratios for 4-6 hours.[1]

-

Measurement: The amount of ⁵¹Cr released into the supernatant from lysed target cells is measured using a gamma counter.[1]

-

Calculation: The percentage of specific lysis is calculated using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100[1]

2. Interferon-gamma (IFN-γ) and Interleukin-2 (IL-2) Production Assays (ELISA)

-

Objective: To quantify the levels of IFN-γ and IL-2 produced by spleen cells from this compound-treated mice.

-

Sample Collection: Spleens are harvested from mice treated with this compound (1-10 mg/kg). Single-cell suspensions of splenocytes are prepared.

-

Cell Culture: Spleen cells are cultured in the presence of a mitogen like Concanavalin A (for IL-2) or in a model of infection (e.g., from Mycobacterium bovis-treated mice for IFN-γ).

-

ELISA Protocol:

-

A 96-well plate is coated with a capture antibody specific for mouse IFN-γ or IL-2.

-

Standards and cell culture supernatants are added to the wells.

-

A biotin-conjugated detection antibody is added, followed by a streptavidin-horseradish peroxidase (HRP) conjugate.

-

A substrate solution is added, and the color development is stopped.

-

The optical density is measured at 450 nm, and the concentration of the cytokine is determined by comparison to the standard curve.[7][8]

-

In Vitro Chemotaxis Assay

-

Objective: To assess the inhibitory effect of this compound on monocyte migration in response to chemoattractants like CCL2.

-

Cells: A monocytic cell line such as THP-1 is typically used.[9]

-

Assay System: A Boyden chamber or Transwell system with a porous membrane (e.g., 5 µm pore size) is used.[9][10]

-

Procedure:

-

The lower chamber is filled with medium containing the chemoattractant (e.g., CCL2).

-

CCR2-expressing cells are pre-incubated with different concentrations of this compound.[9]

-

The pre-treated cells are placed in the upper chamber.

-

The chamber is incubated for a specific period (e.g., 60 minutes) at 37°C to allow cell migration.[10]

-

-

Quantification: The number of cells that have migrated to the lower surface of the membrane is quantified by staining and counting under a microscope, or by using fluorescently labeled cells and a plate reader.[9]

Signaling Pathways and Mechanisms of Action

This compound's antiviral activity is primarily attributed to its ability to modulate the host immune response. The following diagrams illustrate the key signaling pathways involved.

CCR2 Inhibition Pathway

This compound is known to inhibit the function of the C-C chemokine receptor type 2 (CCR2), which plays a crucial role in the migration of monocytes and macrophages to sites of inflammation.[11][12] By blocking this pathway, this compound can modulate the inflammatory response associated with viral infections.

Interferon-gamma (IFN-γ) Induction and Antiviral Response

This compound has been shown to enhance the production of IFN-γ, a critical cytokine in the antiviral immune response. IFN-γ activates various downstream signaling pathways that lead to the establishment of an antiviral state in host cells.

Experimental Workflow: In Vivo Antiviral Efficacy Study

The following diagram outlines a typical workflow for assessing the in vivo antiviral efficacy of this compound in a murine model.

Conclusion

Early-stage research indicates that this compound's antiviral effects are not due to direct viral inhibition but rather stem from its immunomodulatory properties. Key mechanisms include the inhibition of the CCR2 pathway, leading to reduced monocyte/macrophage migration, and the induction of crucial antiviral cytokines such as IFN-γ and IL-2, which in turn stimulate cytotoxic T lymphocyte activity. The quantitative data from preclinical and preliminary clinical studies are promising, particularly for herpesviruses and hepatitis B. Further research is warranted to fully elucidate the molecular details of its mechanism of action and to explore its therapeutic potential against a broader range of viral infections. The experimental protocols and pathway diagrams provided in this guide offer a foundational understanding for researchers and drug development professionals interested in advancing the study of this compound as a novel antiviral agent.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound: a nonspecific immune modulator for chronic hepatitis B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Infection of BALB/c mice with a herpes simplex virus type 1 recombinant virus expressing IFN-gamma driven by the LAT promoter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. bdbiosciences.com [bdbiosciences.com]

- 9. benchchem.com [benchchem.com]

- 10. CCR2 Acts as Scavenger for CCL2 during Monocyte Chemotaxis | PLOS One [journals.plos.org]

- 11. researchgate.net [researchgate.net]

- 12. Potentials of C-C motif chemokine 2-C-C chemokine receptor type 2 blockers including this compound as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Propagermanium: A Comprehensive Technical Guide to its Anti-Inflammatory Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propagermanium (3-oxygermylpropionic acid polymer), a synthetic organogermanium compound, has garnered significant scientific interest for its immunomodulatory and anti-inflammatory properties. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's anti-inflammatory effects, with a focus on its role as a C-C chemokine receptor 2 (CCR2) antagonist. We consolidate preclinical and clinical data, detail key experimental protocols for its evaluation, and visualize the intricate signaling pathways involved. This document serves as a comprehensive resource for researchers and professionals in drug development seeking to understand and further investigate the therapeutic potential of this compound in inflammatory diseases.

Introduction

Chronic inflammation is a hallmark of numerous debilitating diseases, including autoimmune disorders, neurodegenerative conditions, and cardiovascular disease. The recruitment of monocytes and macrophages to sites of inflammation is a critical step in the inflammatory cascade. This process is largely mediated by the interaction of chemokines with their receptors on the surface of immune cells. A key player in this process is the C-C chemokine ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1), and its primary receptor, CCR2. The CCL2/CCR2 signaling axis is a major driver of monocyte and macrophage infiltration into inflamed tissues.

This compound has emerged as a promising therapeutic agent that targets this crucial pathway. Initially approved in Japan for the treatment of chronic hepatitis B, its broader anti-inflammatory potential is now being recognized. This guide will systematically dissect the evidence supporting this compound's role as an anti-inflammatory agent.

Mechanism of Action: CCR2 Antagonism and Beyond

The primary anti-inflammatory mechanism of this compound is its ability to inhibit the CCL2/CCR2 signaling pathway. Unlike conventional receptor antagonists that block ligand binding, this compound appears to act through a more nuanced mechanism. Evidence suggests that it may target glycosylphosphatidylinositol (GPI)-anchored proteins that are closely associated with CCR2, thereby selectively inhibiting MCP-1-induced chemotaxis without affecting MCP-1 binding to its receptor.[1]

This targeted inhibition of monocyte and macrophage migration forms the cornerstone of its anti-inflammatory effects. By preventing the influx of these key inflammatory cells to tissues, this compound can attenuate the inflammatory response.

Beyond CCR2 antagonism, this compound has been shown to modulate the immune system in other ways. It can influence macrophage polarization, pushing them towards a less inflammatory M2 phenotype and away from the pro-inflammatory M1 phenotype. Furthermore, it has been reported to impact the activation of key intracellular signaling pathways, including the STAT1 and NF-κB pathways, which are central regulators of inflammatory gene expression.

Preclinical Evidence of Anti-Inflammatory Efficacy

A substantial body of preclinical research has demonstrated the anti-inflammatory effects of this compound in a variety of disease models.

In Vitro Studies

-

Inhibition of Monocyte Chemotaxis: Numerous in vitro studies have confirmed this compound's ability to inhibit the migration of monocytic cell lines (like THP-1) and primary monocytes in response to CCL2.[1]

-